Cas no 1805241-59-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
-
- インチ: 1S/C7H3BrF3NO/c8-4-1-3(2-13)12-6(5(4)9)7(10)11/h1-2,7H
- InChIKey: WNCSYYNEMVRVQO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=O)N=C(C(F)F)C=1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 30
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061354-1g |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |
1805241-59-1 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehydeに関する追加情報
Introduction to 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805241-59-1)
4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1805241-59-1, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The unique structural features of this compound, including the presence of bromo, difluoromethyl, and fluoro substituents, contribute to its reactivity and utility in synthetic chemistry.
Thepyridinecore of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is a heterocyclic aromatic ring that is widely recognized for its pharmacological properties. Pyridines are fundamental motifs in many drugs and have been extensively studied for their role in modulating biological pathways. The introduction of halogen atoms, such as bromo and fluoro, into the pyridine scaffold enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.
Thecarboxaldehydefunctional group at the 6-position of the pyridine ring provides a reactive site for further functionalization. This aldehyde group can undergo various chemical transformations, including condensation reactions with amines to form Schiff bases, or reduction to yield primary alcohols. These transformations are crucial for the synthesis of more complex molecules, such as peptidomimetics and kinase inhibitors.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic properties. The presence of fluorine atoms in 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde contributes to its potential as a building block for the development of next-generation pharmaceuticals. For instance, fluorinated pyridines have been shown to improve drug bioavailability by increasing membrane permeability and reducing metabolic degradation.
One of the most compelling applications of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. Protein-protein interactions are critical in many biological processes, and inhibiting these interactions can lead to therapeutic benefits. Thebromosubstituent on the pyridine ring allows for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly used to attach aryl or heteroaryl groups to the molecule. These modifications can fine-tune the binding properties of the compound to its target protein.
Recent studies have highlighted the potential of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde in developing inhibitors for kinases, which are enzymes that play a key role in cell signaling pathways. Overexpression or mutation of kinases is associated with various diseases, including cancer. By designing small-molecule inhibitors that bind to these kinases, researchers aim to disrupt aberrant signaling pathways and restore normal cellular function. Thedifluoromethylgroup in this compound can enhance binding affinity by improving hydrophobic interactions with the kinase active site.
Thefluorosubstituents on the pyridine ring also contribute to the metabolic stability of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde. Fluoroatoms are known to reduce susceptibility to enzymatic degradation by enzymes such as cytochrome P450 monooxygenases. This property is particularly valuable in drug development, as it can lead to longer half-lives and improved therapeutic efficacy.
In addition to its pharmaceutical applications, 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde has shown promise in agrochemical research. Thepyridinescaffold is a common structural motif in many pesticides and herbicides due to its ability to interact with biological targets in plants and pests. By incorporating fluorinated substituents into this scaffold, researchers can develop compounds with enhanced potency and selectivity.
The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes halogenation reactions followed by functional group interconversions. Thebromosubstituent is often introduced via electrophilic aromatic substitution reactions using brominating agents such as N-bromosuccinimide (NBS). Subsequent reactions include nucleophilic substitution or cross-coupling reactions to introduce other substituents onto the pyridine ring.
Thedifluoromethylgroup can be introduced through fluorination reactions using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride). These reactions require careful control due to the reactivity of DAST with protic solvents and moisture. Finally, oxidation of an alcohol or reduction of an ester yields the desiredcarboxaldehyde.
In conclusion,4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805241-59-1) is a valuable intermediate in pharmaceutical and agrochemical research due to its unique structural features and reactivity. The presence of bromo, difluoromethyl, and fluoro substituents makes it a versatile building block for synthesizing biologically active molecules. Recent advances in drug design have highlighted its potential as a scaffold for developing novel therapeutic agents targeting protein-protein interactions and kinases.
1805241-59-1 (4-Bromo-2-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde) 関連製品
- 1797966-57-4(methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate)
- 389813-20-1([Cyclohexyl(ethyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 1223948-43-3(8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide)
- 169270-52-4(2-amino-8-methoxy-3,4-dihydroquinazolin-4-one)
- 1213448-80-6(2-Furanmethanamine, α-ethenyl-, (αS)-)
- 1539705-03-7(2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid)
- 478042-84-1(ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridin-1-yl]acetate)
- 1804408-63-6(Methyl 5-cyano-3-hydroxypyridine-2-acetate)
- 71014-67-0(S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt)
- 1207174-85-3(7-Bromo-3H-imidazo[4,5-b]pyridine)




